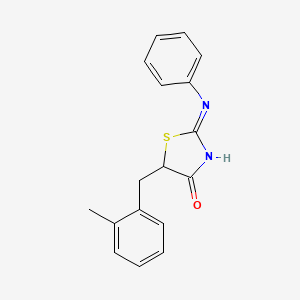

(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one belongs to a class of organic compounds known as thiazolidinones, which are characterized by a core 1,3-thiazolidin-4-one ring structure. This class of compounds has been extensively studied due to their diverse biological activities, including anticancer, antibacterial, antifungal, and antidiabetic properties.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of appropriate aldehydes with thiazolidin-4-one or its analogs. For instance, a series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues were synthesized by condensing 1-Aryl-1H-1,2,3-triazole-4-carbaldehydes with 2-thioxothiazolidin-4-one . Similarly, 2-(4-substituted-phenylimino)thiazolidin-4-one compounds were synthesized via heterocyclization of N-aryl-2-chloroacetamides with ammonium thiocyanate . These methods demonstrate the versatility of synthetic approaches in creating a variety of thiazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is typically confirmed using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry. The spectral data provide detailed information about the molecular framework and the nature of substituents attached to the thiazolidinone core . Additionally, computational methods like density functional theory (DFT) can be used to study tautomeric forms and predict the most stable molecular conformation .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, including tautomerization, which is the interconversion between different isomers of the compound that differ only in the position of protons and electrons. The equilibrium between different tautomeric forms can be influenced by the nature of the substituents and the reaction conditions . Furthermore, these compounds can be further modified, such as by acylation reactions to introduce additional functional groups, which can alter their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's reactivity and interaction with biological targets. The antibacterial and antioxidant activities of these compounds can be assessed using assays such as the ABTS assay, which measures the ability to inhibit free radicals . Additionally, the hypoglycemic and hypolipidemic activities of thiazolidinone derivatives can be evaluated in animal models to determine their potential as antidiabetic agents .

科学的研究の応用

Anticancer Activity

(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one and its analogs have shown promising results in anticancer research. Studies have found these compounds effective in inducing apoptosis in cancer cells, including lung cancer cells, without affecting normal cells. This is particularly significant for treating cancers that are resistant to other drugs, such as those overexpressing P-glycoprotein (Wu et al., 2006). Additionally, these compounds have been shown to inhibit the growth of human non-small-cell lung and colon cancer cells, with the mechanism involving the activation of specific cellular pathways like JNK1 (Teraishi et al., 2005).

Antimicrobial Activity

These compounds have also been investigated for their antimicrobial properties. A study focusing on sulfur-containing pyrazole-pyridine hybrids with 4-thiazolidinone structure revealed antimicrobial activity against bacterial and fungal strains, indicating the potential use of these compounds in treating microbial infections (Desai et al., 2022).

Anti-inflammatory and Antinociceptive Activities

Research has also been conducted on the anti-inflammatory and antinociceptive properties of thiazolidin derivatives. A study evaluated the antibacterial, anti-inflammatory, and antinociceptive activities of a series of derivatives, finding some to exhibit significant activities in these areas. This suggests a potential application in treating conditions involving inflammation and pain (Bassyouni et al., 2012).

Antihypertensive Agents

There's also evidence of the use of thiazolidin-4-one derivatives as antihypertensive agents. A study synthesized derivatives containing the 5-benzylidene-2-(phenylimino)-thiazolidin-4-one ring and found them effective in managing hypertension, with certain compounds showing promising results in reducing blood pressure and possessing antiarrhythmic effects (Bhalgat et al., 2014).

Spectroscopic Investigation

Spectroscopic studies of these compounds, such as those by Chizhevskaya et al. (1969), provide valuable insights into their chemical structure and properties, crucial for understanding their biological activities and potential applications (Chizhevskaya et al., 1969).

特性

IUPAC Name |

5-[(2-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19-17(21-15)18-14-9-3-2-4-10-14/h2-10,15H,11H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVQCDURKJWJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2C(=O)NC(=NC3=CC=CC=C3)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B3017221.png)

![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)